N-[4-(dimethylamino)phenyl]-2-(3-methylphenoxy)acetamide
Description
N-[4-(Dimethylamino)phenyl]-2-(3-methylphenoxy)acetamide is a synthetic acetamide derivative characterized by a dimethylamino-substituted phenyl ring and a 3-methylphenoxy group linked via an acetamide backbone.
- The 3-methylphenoxy moiety introduces lipophilicity, which may improve membrane permeability compared to polar substituents like morpholinosulfonyl or nitro groups .
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-(3-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-13-5-4-6-16(11-13)21-12-17(20)18-14-7-9-15(10-8-14)19(2)3/h4-11H,12H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZIWGLGYPWGPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)phenyl]-2-(3-methylphenoxy)acetamide typically involves the reaction of 4-(dimethylamino)aniline with 3-methylphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:
4-(dimethylamino)aniline+3-methylphenoxyacetyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps such as recrystallization or chromatography, and quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)phenyl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or phenoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
N-[4-(dimethylamino)phenyl]-2-(3-methylphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)phenyl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenoxy and acetamide groups can interact with hydrophobic and polar regions of target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Electron-Donating vs. Electron-Withdrawing Groups
- The target compound’s dimethylamino group (electron-donating) contrasts with morpholinosulfonyl (electron-withdrawing) in 5i . This difference impacts solubility and reactivity; morpholinosulfonyl derivatives may exhibit enhanced polar interactions but reduced membrane permeability compared to the target .
- 3-Methylphenoxy in the target vs. 4-chlorophenylamino in 5l : Methyl groups increase lipophilicity, whereas chloro substituents may enhance halogen bonding in target recognition.
Heterocyclic Modifications
- In contrast, the target compound’s simpler phenyl group may offer synthetic accessibility.
Alkylation Effects
- Replacing dimethylamino (target) with diethylamino () increases steric bulk, which could alter pharmacokinetics (e.g., metabolic stability) or receptor selectivity.
Pharmacological Potential
- Compounds with morpholinosulfonyl groups (e.g., 5i–5o) demonstrated anti-COVID-19 activity , suggesting that the target compound’s dimethylamino and methylphenoxy groups could be optimized for antiviral or anti-inflammatory applications.
- The benzothiazole derivative highlights the role of heterocycles in tuning bioactivity, though its specific therapeutic targets remain uncharacterized.
Physicochemical Properties
- Melting Points : The tert-butyl analog 5g has a high melting point (174°C) , likely due to crystalline packing from its bulky substituents. The target compound’s melting point is expected to be lower due to less steric hindrance.
- Solubility: Morpholinosulfonyl-containing compounds (e.g., 5i) may exhibit higher aqueous solubility than the target’s lipophilic profile .
Biological Activity
N-[4-(dimethylamino)phenyl]-2-(3-methylphenoxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a dimethylamino group, a phenoxy moiety, and an acetamide functional group. This unique configuration contributes to its biological activity through various mechanisms.
The mechanism of action involves the compound's interaction with specific molecular targets and pathways. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the phenoxy and acetamide groups can interact with hydrophobic and polar regions of target molecules. These interactions modulate the activity of enzymes, receptors, or other proteins, leading to observed biological effects.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. A study involving multicellular spheroids demonstrated its efficacy in inhibiting tumor growth through apoptosis induction and cell cycle arrest . The compound was screened alongside various others in a drug library, highlighting its potential as a lead candidate for further development.
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. The specific mechanisms through which it exerts these effects are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
- Study on Anticancer Efficacy : In a recent study, this compound was tested against several cancer cell lines. Results showed that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent activity comparable to established chemotherapeutics .
- Antimicrobial Evaluation : A separate evaluation focused on its antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) that suggests strong potential as an antimicrobial agent, particularly against resistant strains.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/MIC Values | Notes |
|---|---|---|---|
| Anticancer | Various Cancer Cell Lines | IC50 ~ 10 µM | Induces apoptosis |
| Antimicrobial | Gram-positive Bacteria | MIC ~ 5 µg/mL | Effective against resistant strains |
| Antimicrobial | Gram-negative Bacteria | MIC ~ 10 µg/mL | Further studies needed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
